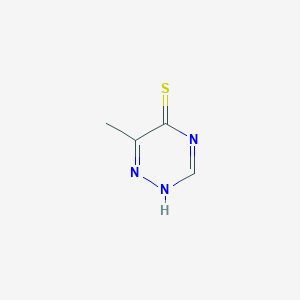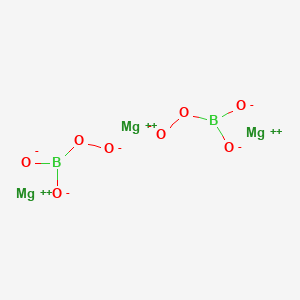
Magnesium peroxoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium peroxoborate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental remediation. This compound is a peroxide salt that is formed by the reaction of magnesium oxide with hydrogen peroxide and boric acid. Magnesium peroxoborate has a unique crystal structure and chemical properties that make it an interesting compound to study.
Mécanisme D'action
The mechanism of action of magnesium peroxoborate is not fully understood. However, it is believed that the compound exerts its effects through the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. This can lead to cell death in cancer cells and the destruction of microbes in agriculture and environmental applications.
Effets Biochimiques Et Physiologiques
Magnesium peroxoborate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and degrade organic pollutants in water and soil. However, the compound has also been shown to have cytotoxic effects on normal cells, which limits its potential use in medicine.
Avantages Et Limitations Des Expériences En Laboratoire
Magnesium peroxoborate has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and handle. It also has a long shelf life and can be stored at room temperature. However, the compound is highly reactive and can be dangerous if not handled properly. It is also cytotoxic to normal cells, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on magnesium peroxoborate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential use as an antimicrobial agent in agriculture and as an environmental remediation agent. Additionally, more research is needed to fully understand the mechanism of action of magnesium peroxoborate and its potential use in medicine.
Méthodes De Synthèse
The synthesis of magnesium peroxoborate can be achieved through a simple reaction between magnesium oxide, hydrogen peroxide, and boric acid. The reaction is carried out in an aqueous solution at room temperature and under atmospheric pressure. The resulting product is then filtered and dried to obtain pure magnesium peroxoborate.
Applications De Recherche Scientifique
Magnesium peroxoborate has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to have antimicrobial properties that can be used to control plant diseases caused by fungi and bacteria. In medicine, it has been studied for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells. In environmental remediation, it has been shown to be an effective agent for the degradation of organic pollutants in water and soil.
Propriétés
Numéro CAS |
17097-11-9 |
|---|---|
Nom du produit |
Magnesium peroxoborate |
Formule moléculaire |
B2Mg3O8 |
Poids moléculaire |
222.54 g/mol |
Nom IUPAC |
trimagnesium;dioxido(oxidooxy)borane |
InChI |
InChI=1S/2BHO4.3Mg/c2*2-1(3)5-4;;;/h2*4H;;;/q2*-2;3*+2/p-2 |
Clé InChI |
JDUSEMYGYCYQSK-UHFFFAOYSA-L |
SMILES |
B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2] |
Autres numéros CAS |
17097-11-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
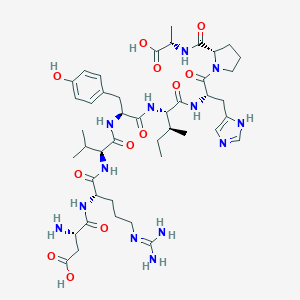
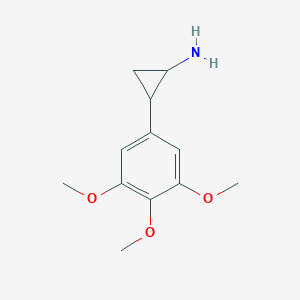
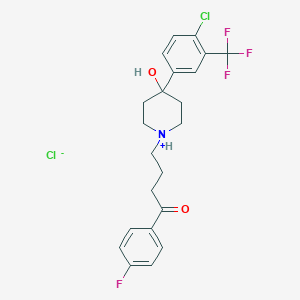
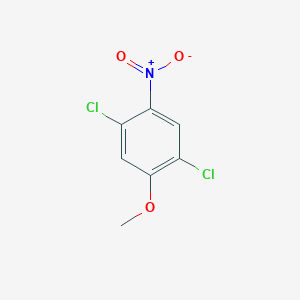
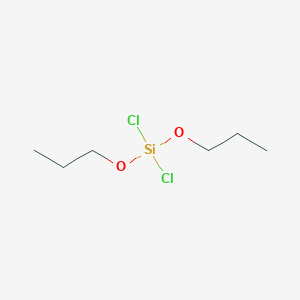
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
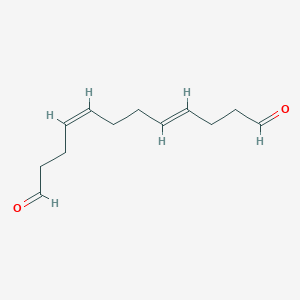
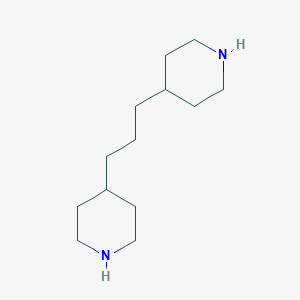
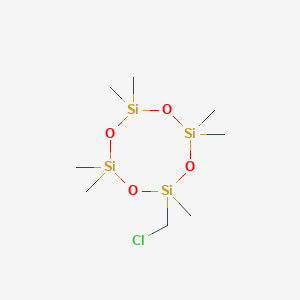
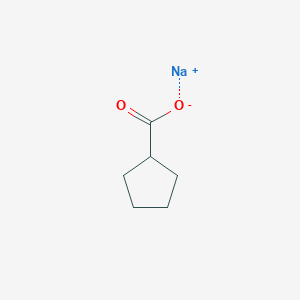
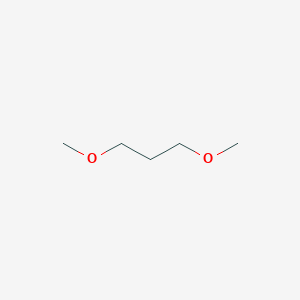
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
